molecular formula C8H6BrN3 B6151543 2-bromo-3-(1H-imidazol-2-yl)pyridine CAS No. 1379338-63-2

2-bromo-3-(1H-imidazol-2-yl)pyridine

Cat. No.: B6151543
CAS No.: 1379338-63-2
M. Wt: 224.1
InChI Key:
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Description

2-Bromo-3-(1H-imidazol-2-yl)pyridine is a brominated heterocyclic aromatic organic compound It contains a pyridine ring substituted with a bromine atom at the second position and an imidazole ring at the third position

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination of 3-(1H-imidazol-2-yl)pyridine using bromine in the presence of a suitable catalyst can yield this compound.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed. This involves reacting a pyridine derivative with a bromo-imidazole derivative in the presence of a palladium catalyst and a base.

  • Nucleophilic Substitution: Nucleophilic substitution reactions can also be used, where a suitable leaving group on the pyridine ring is substituted with a bromine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, to replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Amines, alcohols, and suitable solvents

Major Products Formed:

  • Oxidation: Various oxygen-containing derivatives, such as alcohols, ketones, or carboxylic acids.

  • Reduction: Reduced forms of the compound, such as amines or alcohols.

  • Substitution: Substituted pyridines or imidazoles with different functional groups.

Scientific Research Applications

2-Bromo-3-(1H-imidazol-2-yl)pyridine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

  • Biology: The compound can be used in biological studies to investigate the interaction of brominated heterocycles with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-3-(1H-imidazol-2-yl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Chloro-3-(1H-imidazol-2-yl)pyridine: Similar structure with a chlorine atom instead of bromine.

  • 3-(1H-imidazol-2-yl)pyridine: Lacks the bromine atom.

  • 2-Bromo-3-(1H-pyrazol-2-yl)pyridine: Similar structure with a pyrazole ring instead of an imidazole ring.

Properties

CAS No.

1379338-63-2

Molecular Formula

C8H6BrN3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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